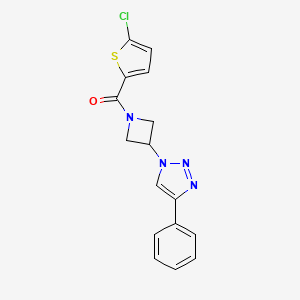
(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-butylhexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodanine-3-acetic acid derivatives, such as (Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid Derivatives, are compounds with versatile effects . They have many biological properties and are tested as fluorescent probes for bioimaging and aldose reductase inhibitors . They also have antibacterial, antifungal, and anticancer activity .
Synthesis Analysis
These derivatives were obtained in the Knoevenagel condensation reaction with good yields, ranging from 54% to 71% .Wirkmechanismus
The mechanism of action of (Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-butylhexanamide is not fully understood, but studies have suggested that it may work by inducing apoptosis, or programmed cell death, in cancer cells. This may be due to its ability to inhibit the activity of certain enzymes that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory and antioxidant effects. It may also have potential as an anti-diabetic agent, as it has been shown to improve glucose tolerance in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-butylhexanamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, there are also some limitations to its use. For example, it may be difficult to obtain in large quantities, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are a number of potential future directions for research on (Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-butylhexanamide. One area of interest is its potential use as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. It may also have potential as a therapeutic agent for other types of cancer. Further studies are needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesemethoden
(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-butylhexanamide can be synthesized through a multi-step process involving the reaction of various reagents. One common method involves the reaction of 2-aminothiazole with benzaldehyde to form 5-benzylidene-2-aminothiazole, which is then reacted with carbon disulfide to form 5-benzylidene-4-oxo-2-thioxothiazolidine. This compound is then reacted with N-butylhexanoyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-butylhexanamide has been studied for its potential use in various scientific research applications. One area of interest is its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation.
Eigenschaften
IUPAC Name |
6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-butylhexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S2/c1-2-3-13-21-18(23)12-8-5-9-14-22-19(24)17(26-20(22)25)15-16-10-6-4-7-11-16/h4,6-7,10-11,15H,2-3,5,8-9,12-14H2,1H3,(H,21,23)/b17-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTYXSHZJVIOFL-ICFOKQHNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCCCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)CCCCCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2900009.png)





![4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2900017.png)

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2900023.png)
![(4-bromophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2900024.png)
